Product packaging for 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one(Cat. No.:CAS No. 926215-19-2)

1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B3306113
CAS No.: 926215-19-2
M. Wt: 194.21 g/mol
InChI Key: CMESHIWWYRXULU-UHFFFAOYSA-N
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Description

Significance of Pyrrolidinone Scaffold in Medicinal Chemistry and Drug Discovery

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry due to its unique combination of properties. researchgate.net It is a structural motif present in a wide array of biologically active compounds, from natural products to synthetic drugs. The interest in this scaffold is driven by several key factors:

Structural Rigidity and Conformational Control: The five-membered ring structure imparts a degree of rigidity that allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets like enzymes and receptors. nih.gov

Hydrogen Bonding Capability: The lactam functionality contains both a hydrogen bond donor (the N-H group, if unsubstituted) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating strong and specific binding to protein targets. nih.gov

Physicochemical Properties: The pyrrolidinone moiety can enhance the aqueous solubility and other physicochemical properties of a drug molecule, which is beneficial for its pharmacokinetic profile. nih.gov

Stereochemical Complexity: The pyrrolidinone ring can contain multiple stereocenters, allowing for the creation of a diverse range of stereoisomers. This three-dimensional complexity enables a more thorough exploration of the chemical space when designing new drugs, as different stereoisomers can exhibit varied biological activities and binding affinities. nih.govresearchgate.net

These characteristics have made the pyrrolidinone scaffold a central component in the design of agents targeting a wide spectrum of diseases, including neurological disorders, cancer, and infectious diseases. nih.gov

Overview of Heterocyclic Compounds with Biological Potential

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring system, form the largest and most diverse class of organic compounds. Their prevalence in nature is a testament to their chemical stability and functional versatility. Many essential biological molecules, such as nucleic acids, vitamins, and alkaloids, are built upon heterocyclic frameworks.

In medicinal chemistry, heterocyclic structures are of paramount importance. They are found in a vast number of approved drugs and are a constant focus of drug discovery efforts. researchgate.net The inclusion of heteroatoms like nitrogen, oxygen, and sulfur introduces dipoles, hydrogen bonding capabilities, and specific steric and electronic features that are often essential for biological activity.

The pyrrolidinone structure is a prime example of a nitrogen-containing heterocycle that has been successfully exploited in pharmacology. Its derivatives have been developed to exhibit a wide range of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.net The ability to readily modify the core heterocycle with various substituents allows chemists to fine-tune the pharmacological profile of the resulting molecules.

Historical Context and Evolution of Pyrrolidinone Research

The study of pyrrolidinones has evolved significantly over the decades. Initially identified as components of natural products, their synthetic versatility soon became apparent. One of the earliest and most well-known derivatives is 2-pyrrolidone, which is produced industrially from gamma-butyrolactone.

A significant milestone in pyrrolidinone research was the development of the "racetam" class of drugs, starting with Piracetam. These compounds, characterized by a 2-oxopyrrolidine structure, were investigated for their cognitive-enhancing effects and opened up a new field of neuropharmacology.

More recently, research has focused on creating more complex and highly substituted pyrrolidinone derivatives. Modern synthetic methods, including microwave-assisted organic synthesis (MAOS), have enabled the rapid and efficient creation of libraries of these compounds for high-throughput screening. nih.gov The strategic incorporation of various functional groups, such as the fluorophenyl and amino groups seen in 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one, reflects a contemporary approach to drug design. This approach aims to modulate the electronic properties, binding interactions, and metabolic stability of the molecule to achieve higher potency and selectivity for specific biological targets. nih.gov The ongoing exploration of pyrrolidinone derivatives continues to be a vibrant area of research, with new applications and more sophisticated molecular designs constantly emerging. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FN2O B3306113 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one CAS No. 926215-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-amino-2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-4-3-7(12)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMESHIWWYRXULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268055
Record name 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926215-19-2
Record name 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926215-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one

The pyrrolidin-2-one scaffold is a prevalent motif in numerous biologically active molecules. nih.govnih.govunipa.it The synthesis of 1,5-disubstituted pyrrolidin-2-ones, such as this compound, often involves the strategic construction of the five-membered lactam ring. Key strategies frequently begin with acyclic precursors that are induced to cyclize or employ cycloaddition reactions. nih.gov

A plausible synthetic approach to the target compound would involve the reaction of a suitable aniline (B41778) derivative, specifically 3-fluoroaniline, with a precursor that provides the pyrrolidinone ring. Alternatively, a precursor such as 1-(2-fluoro-5-nitrophenyl)pyrrolidin-2-one could be synthesized first, followed by the reduction of the nitro group to the primary amine.

Modern synthetic chemistry has produced several innovative methods for accessing the pyrrolidinone core. nih.gov These routes offer improvements in efficiency, functional group tolerance, and stereocontrol.

One-pot tandem protocols have been developed to construct pyrrolidines from halogenated amides. mdpi.com This approach integrates amide activation, reduction, and intramolecular nucleophilic substitution into a single reaction vessel under mild, metal-free conditions. mdpi.com Another advanced strategy involves the cobalt-catalyzed cyclization and cross-coupling of alkenyl-substituted alkyl bromides with arylzinc pivalates, providing a direct route to structurally diverse pyrrolidinones. acs.org This method is noted for its synthetic simplicity and broad functional group compatibility. acs.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, enhancing the efficiency of pyrrolidine (B122466) synthesis and aligning with the principles of green chemistry. nih.gov For the specific synthesis of 1,5-disubstituted pyrrolidin-2-ones, optimization of reaction conditions—such as the choice of catalyst, solvent, and temperature—is crucial for maximizing yields, as demonstrated in routes utilizing donor-acceptor cyclopropanes. nih.govmdpi.com

A particularly effective and novel strategy for synthesizing 1,5-substituted pyrrolidin-2-ones employs donor-acceptor (DA) cyclopropanes. nih.govmdpi.comnih.gov These strained three-membered rings, substituted with both an electron-donating group (like an aryl or vinyl group) and electron-withdrawing groups (such as esters), are versatile building blocks in organic synthesis. researchgate.netnih.gov

The general mechanism involves the Lewis acid-catalyzed ring-opening of the DA cyclopropane (B1198618) by a primary amine, such as an aniline derivative. mdpi.comnih.gov This step forms a γ-amino ester intermediate, which then undergoes an in-situ lactamization to create the pyrrolidinone ring. nih.govnih.gov A final dealkoxycarbonylation step may be required to yield the target 1,5-disubstituted product. mdpi.com This process is efficient for a wide array of substituted anilines and DA cyclopropanes. mdpi.comnih.gov In this transformation, the DA cyclopropane functions as a 1,4-C,C-dielectrophile, while the amine acts as a 1,1-dinucleophile. mdpi.comnih.gov

A variety of Lewis acids can be used to initiate the ring-opening, with catalysts like Y(OTf)₃ and Ni(ClO₄)₂·6H₂O being effective. nih.govmdpi.com The reaction conditions are optimized to facilitate the sequential steps in a one-pot process, enhancing the practicality of the method. mdpi.com

Table 1: Examples of 1,5-Substituted Pyrrolidin-2-one Synthesis using Donor-Acceptor Cyclopropanes nih.govmdpi.com

DA CyclopropaneAmineCatalystProductYield
Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylatep-AnisidineNi(ClO₄)₂·6H₂O1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one45%
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate4-BromoanilineY(OTf)₃1-(4-Bromophenyl)-5-phenylpyrrolidin-2-one79%
Dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate4-NitroanilineNi(ClO₄)₂·6H₂O5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one43%
Dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylateAnilineY(OTf)₃5-(Thiophen-2-yl)-1-phenylpyrrolidin-2-one62%

The formation of the γ-lactam ring is the defining step in the synthesis of pyrrolidin-2-ones. In the context of the donor-acceptor cyclopropane route, lactamization occurs via an intramolecular cyclization of a γ-amino ester intermediate. nih.gov This process is typically spontaneous or promoted by the reaction conditions following the initial amine addition. nih.govmdpi.com

Beyond this specific pathway, several general methods for lactam formation exist. The Beckmann rearrangement, which involves the acid-catalyzed isomerization of an oxime to an amide, is a classic method for generating lactams from cyclic ketoximes. researchgate.net More contemporary approaches include the palladium-catalyzed carbonylation of C(sp³)-H bonds in amine-based molecules, which provides a powerful tool for converting amine derivatives into functionalized γ-lactams. researchgate.net

Once the this compound scaffold is formed, further modifications can be made to its amide and pyrrolidine components to explore structure-activity relationships or synthesize new derivatives. nih.govnih.gov The pyrrolidine ring itself is a versatile scaffold, valued for its three-dimensional structure and the stereogenic centers it can contain. nih.govunipa.it

Modifications can include:

N-Arylation/Alkylation: The nitrogen of the pyrrolidine ring can participate in various coupling reactions to alter the N-substituent.

Ring Functionalization: While the target molecule is unsubstituted on the pyrrolidine ring (positions 3 and 4), synthetic strategies can be adapted to introduce substituents, affecting the molecule's conformational properties.

Amide Bond Chemistry: The lactam carbonyl group can undergo reduction to the corresponding pyrrolidine. acs.org

Annulation Reactions: The pyrrolidine ring can be used as a foundation for building more complex, polycyclic structures. For instance, redox-annulations with α-ketoamides can yield polycyclic imidazolidinone derivatives. acs.org

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the primary aromatic amine and the lactam (cyclic amide).

The aniline moiety is a nucleophilic center and a site for a variety of chemical transformations. It can be readily acylated, alkylated, or used in diazotization reactions to introduce a range of other functional groups. Derivatization of the amine is a common strategy in medicinal chemistry and for analytical purposes. nih.gov For example, chiral derivatization reagents can be used to label the amine, allowing for the separation and sensitive detection of enantiomers in complex mixtures. nih.govresearchgate.net

The lactam portion of the molecule is generally stable but can undergo hydrolysis under strong acidic or basic conditions to open the ring, yielding the corresponding γ-amino acid. The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to afford the corresponding 1-(5-amino-2-fluorophenyl)pyrrolidine.

The primary aromatic amino group of this compound is susceptible to oxidation. Under controlled conditions, it can be oxidized to the corresponding nitroso or nitro derivatives. This reactivity is characteristic of aminophenyl groups attached to other heterocyclic systems. The specific oxidant and reaction conditions would determine the final product.

Compound Index

Reduction Reactions

The primary route for the synthesis of this compound involves the reduction of its nitro precursor, 1-(2-fluoro-5-nitrophenyl)pyrrolidin-2-one. This transformation is a standard yet critical step in many synthetic pathways.

A common and efficient method for this reduction is catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally carried out in a suitable solvent, like ethanol (B145695) or methanol, under a hydrogen atmosphere. The nitro group is selectively reduced to an amino group, leaving the rest of the molecule intact.

Another approach for the reduction of the nitro group is the use of a reducing agent like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney nickel. arkat-usa.org This method is also effective and provides high yields of the desired amino compound. arkat-usa.org

PrecursorReagents and ConditionsProductYieldReference
1-(2-fluoro-5-nitrophenyl)pyrrolidin-2-oneH₂, Pd/C, EthanolThis compoundHigh
1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-oneHydrazine hydrate, Raney Nickel, Ethanol/Water1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one95% arkat-usa.org

Substitution Reactions

The amino group of this compound is a versatile functional handle that can undergo various substitution reactions, allowing for the introduction of diverse chemical moieties. These reactions are fundamental for the generation of compound libraries for structure-activity relationship (SAR) studies.

Acylation Reactions: The primary amino group can be readily acylated using various acylating agents, such as acyl chlorides or anhydrides, in the presence of a base. For example, reaction with acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group, yielding N-(4-fluoro-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide. Similarly, benzoylation can be achieved using benzoyl chloride. nih.gov These acylation reactions are typically high-yielding and proceed under mild conditions.

Sulfonylation Reactions: The amino group can also be sulfonylated by reacting with sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine. This reaction leads to the formation of the corresponding sulfonamide. For instance, reaction with methanesulfonyl chloride would yield N-(4-fluoro-3-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide.

Starting MaterialReagentProductReaction Type
This compoundAcetyl chlorideN-(4-fluoro-3-(2-oxopyrrolidin-1-yl)phenyl)acetamideAcylation
This compoundMethanesulfonyl chlorideN-(4-fluoro-3-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamideSulfonylation
1,2-propanediamineBenzoyl chlorideN-(1-carbamoyl-ethyl)-benzamideAcylation
(R)-2-Amino-2-phenylethan-1-olBCPP(R)-N-(2-hydroxy-1-phenylethyl)benzamideAcylation

Generation of Analogues for Structure-Activity Relationship Studies

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable starting point for generating analogues for SAR studies. unipa.it The ability to easily modify the amino group and the aromatic ring allows for a systematic exploration of the chemical space around the core structure.

In the context of developing Factor XIa inhibitors, this compound is a key building block. nih.govmdpi.com By synthesizing a variety of derivatives through acylation, sulfonylation, and other coupling reactions, researchers can investigate how different substituents at the 5-amino position influence the potency and selectivity of the resulting inhibitors. For instance, the introduction of various aryl and heteroaryl groups through amide bond formation has been a common strategy. researchgate.net

These SAR studies have been instrumental in identifying potent and selective inhibitors of Factor XIa, a promising target for anticoagulant therapy with a potentially lower bleeding risk compared to existing treatments. nih.govmdpi.comnih.gov

ScaffoldTargetKey ModificationsTherapeutic AreaReference
This compoundFactor XIaAcylation/Sulfonylation of the 5-amino groupAnticoagulation nih.govmdpi.com
Pyrrolidine-2,5-dioneCOX-2Substitution at the 3-positionAnti-inflammatory nih.gov
SpiropyrrolidineVarious enzymesTethering with other heterocyclic systemsMultiple

Molecular Targets and Biological Activities in Vitro and Pre Clinical in Silico/in Vitro/cellular Studies

Enzyme Modulation and Inhibition

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation. mdpi.comresearchgate.net Its inhibition is a key mechanism for several anticancer and antimicrobial drugs, such as methotrexate. mdpi.comdroracle.ai While DHFR is a significant therapeutic target, there is currently no published research specifically detailing the inhibitory activity of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one against this enzyme. wikipedia.orgnih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibitors of AChE are used in the treatment of various neurological conditions, including Alzheimer's disease. nih.gov A study on a series of benzyl (B1604629) (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, which share the pyrrolidine (B122466) core, demonstrated moderate inhibitory effects against AChE. nih.gov However, specific in vitro or in silico studies on the AChE inhibitory potential of this compound have not been reported.

PI3-kinase Delta (PIK3CD) Inhibition

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase primarily expressed in hematopoietic cells and plays a critical role in the activation and proliferation of immune cells. cancer.gov Consequently, it is a target for therapies aimed at hematological malignancies and inflammatory diseases. cancer.gov Parsaclisib, a known PI3Kδ inhibitor, incorporates a pyrrolidin-2-one moiety within its more complex structure. cancer.govnih.gov There is no direct evidence, however, to suggest that the simpler compound, this compound, exhibits inhibitory activity against PIK3CD.

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) Inhibition

Aldo-keto reductase family 1 member C3 (AKR1C3) is an enzyme involved in the biosynthesis of potent androgens and prostaglandins, making it a therapeutic target in castration-resistant prostate cancer and other hormone-dependent malignancies. nih.govnih.govwikipedia.org While various compounds, including some with a pyrrolidin-2-one structure, have been investigated as AKR1C3 inhibitors, there are no specific studies demonstrating that this compound inhibits AKR1C3. nih.gov

Deoxyribonuclease I (DNase I) Inhibition

Deoxyribonuclease I (DNase I) is an endonuclease that digests DNA and is involved in various physiological and pathological processes, including apoptosis. nih.govworthington-biochem.comuniprot.org Research has been conducted on the DNase I inhibitory properties of certain 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives. nih.gov These studies provide a basis for the investigation of pyrrolidine-containing compounds as DNase I inhibitors. However, no data is available regarding the specific inhibitory effects of this compound on DNase I.

Other Enzyme Inhibition Profiles (e.g., Urease, LOX, BChE)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for antibacterial agents. nih.govwikipedia.orgebi.ac.uk Butyrylcholinesterase (BChE) is another cholinesterase that can hydrolyze acetylcholine and is a target for certain therapeutic interventions. nih.govnih.gov Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade. While various heterocyclic compounds have been explored as inhibitors for these enzymes, there is no published scientific literature that reports on the inhibitory activity of this compound against urease, LOX, or BChE. nih.govmedchemexpress.com

No Publicly Available Data Links "this compound" to Specified Molecular Targets

Despite a comprehensive search of scientific literature and patent databases, no publicly available information was found to substantiate a direct relationship between the chemical compound This compound and the molecular targets specified in the requested article outline. The outlined targets included glutaminyl cyclase, glucagon (B607659) receptor, serotonin (B10506) receptor 5-HT7, cannabinoid receptor 1 (CB1), α7 nicotinic acetylcholine receptor, and muscarinic acetylcholine receptors.

Initial and subsequent targeted searches failed to identify any in vitro, in silico, or cellular studies that have investigated the activity of this compound as an inhibitor, modulator, agonist, or ligand for these specific biological molecules.

General searches on the individual molecular targets yielded extensive research on various other chemical compounds and their interactions. For instance, literature exists detailing inhibitors of glutaminyl cyclase for conditions like Alzheimer's disease and modulators for the CB1 receptor. Similarly, numerous ligands have been identified and studied for the serotonin, nicotinic, and muscarinic receptor systems. However, none of these studies mentioned or referenced the specific compound .

Further investigation into patent databases also did not reveal any patents claiming the use of this compound in relation to the specified biological activities. The absence of data across these resources suggests that the biological activity profile of this particular compound, especially concerning the requested molecular targets, has not been disclosed in the public domain.

Therefore, it is not possible to generate a scientifically accurate article detailing the molecular targets and biological activities of this compound as per the provided outline due to the lack of available research findings.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” according to the specified outline.

The search for research findings concerning this specific compound did not yield any studies detailing its molecular targets or biological activities in the areas of Excitatory Amino Acid Transporter 2 (EAAT2) modulation, dual orexin (B13118510) receptor antagonism, or its molecular pathways and cellular mechanisms of action.

While the compound “this compound” is listed in chemical databases scbt.comchemicalbook.comuni.lu, there is no scientific literature available in the search results that investigates its interaction with specific molecular targets, its potential to induce apoptosis, inhibit cell cycle progression, or reduce oxidative stress markers.

Research does exist on the broader class of pyrrolidinone-containing molecules, which have been studied for a variety of biological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.netnih.gov For instance, novel derivatives of aminophenyl-1,4-naphthoquinones with a pyrrolidine group have been investigated for their ability to induce cell death in leukemia cell lines through mechanisms involving apoptosis and the generation of reactive oxygen species. nih.gov However, these findings are not specific to “this compound” and cannot be attributed to it without direct scientific evidence.

Given the strict requirement to focus solely on “this compound” and to adhere to the provided scientific outline, the absence of specific data for this compound prevents the creation of a scientifically accurate and informative article as requested.

Molecular Pathway and Cellular Mechanism of Action Studies

Modulation of Signal Transduction Pathways

No studies were found that describe the effects of this compound on any signal transduction pathways.

Inhibition of MDM2-p53 Interaction

There is no available data to suggest that this compound functions as an inhibitor of the MDM2-p53 protein-protein interaction.

Inhibition of DNA Synthesis

Research detailing any inhibitory activity of this compound on DNA synthesis has not been identified.

Broad Spectrum Biological Activities in Pre-clinical Models (In Vitro/Cellular)

No preclinical data regarding the anticancer, antimicrobial, or neuroprotective activities of this compound is available.

Anticancer Potential

Specific cytotoxicity data for this compound against cancer cell lines such as MCF-7, A549, HepG-2, HCT-116, IGR39, PPC-1, or MDA-MB-231 is not present in the reviewed literature. While other novel pyrrolidinedione derivatives have shown cytotoxic effects against various cancer cell lines, this specific compound has not been evaluated in such studies. nih.gov

Neuroprotective Research Applications

No research has been published on the application of this compound in neuroprotective studies or its effects in neuronal cell models.

Antidepressant-like Effects (in in vivo animal models)

There is no available data from in vivo animal models to support or refute the antidepressant-like effects of this compound.

Anticonvulsant Properties

No studies have been found that specifically investigate the anticonvulsant properties of this compound in preclinical models of seizures.

Anti-inflammatory Properties

There is a lack of published research on the anti-inflammatory properties of this compound.

Antifungal Activity

Specific data on the antifungal activity of this compound against various fungal strains is not available in the scientific literature.

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

There are no published findings on the antitubercular activity of this compound.

Antidiabetic Activity

Information regarding the potential antidiabetic activity of this compound has not been reported in any available scientific resources.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

The biological profile of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one is dictated by the interplay of its structural components. The pyrrolidine (B122466) ring provides a three-dimensional scaffold, while the substituted aromatic ring governs interactions such as hydrogen bonding and π-stacking.

The pyrrolidin-2-one ring is a prevalent scaffold in medicinal chemistry, valued for its ability to present substituents in a defined three-dimensional space due to the sp3-hybridized carbons and the non-planar nature of the ring. nih.gov Modifications to this moiety are a key strategy in drug design to optimize potency and pharmacokinetic properties. The pyrrolidine nucleus is a common feature in many biologically active compounds, and its derivatives are used as ligands, organocatalysts, and chiral controllers. unipa.it

Table 1: Predicted Impact of Pyrrolidine Moiety Modifications on Biological Activity

Modification Predicted Effect on Activity Rationale
Ring Expansion (e.g., to piperidin-2-one) Likely Decrease Alters the conformation and the angles of substituent presentation, potentially disrupting optimal binding.
Substitution at C3 or C4 position Activity Dependent on Substituent Introduction of small alkyl or polar groups could probe for additional binding pockets or steric clashes.
Replacement of Carbonyl Oxygen Significant Decrease or Loss The carbonyl group is a key hydrogen bond acceptor; its removal would eliminate a critical interaction point. nih.gov

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeation. tandfonline.com The fluorine atom in this compound is strategically placed at the ortho-position relative to the pyrrolidinone substituent.

The position of the fluorine atom has profound effects:

Electronic Effects : As the most electronegative element, fluorine alters the electron distribution of the aromatic ring, which can impact pKa, dipole moment, and interactions with the target protein. tandfonline.com Its placement at the C-2 position influences the basicity of the adjacent amino group at C-5.

Metabolic Stability : Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. nih.gov Aromatic hydroxylation is a common metabolic pathway, and the C-2 position is effectively shielded by the fluorine atom.

Binding Interactions : The fluorine atom can participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions or orthogonal multipolar interactions with backbone carbonyls. nih.govnih.gov

Structure-activity relationship studies on similar fluorinated compounds show that moving the fluorine atom or replacing it with other halogens can drastically alter potency. For example, in a series of inhibitors for equilibrative nucleoside transporters (ENTs), the presence of a halogen on the phenyl ring was found to be essential for inhibitory effects. polyu.edu.hk

| Additional Substituent | Methoxy (OCH₃) | Variable | Adds a hydrogen bond acceptor and bulk, which could either enhance or hinder binding. nih.gov |

The primary amino group (-NH₂) and the fluorinated phenyl ring are crucial for establishing specific interactions with a biological target.

Hydrogen Bonding : The amino group is an excellent hydrogen bond donor. It can form strong, directional hydrogen bonds with acceptor atoms (like oxygen or nitrogen) in the amino acid residues of a receptor's binding site. Geometric analysis of protein structures shows that positively charged or δ(+) amino groups preferentially interact with the δ(−) π-electrons of aromatic side chains. rutgers.edu

Aromatic and π–π Interactions : The phenyl ring itself can engage in several non-covalent interactions. These include:

π–π Stacking : Face-to-face or edge-to-face interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. These interactions are significant in stabilizing the protein-ligand complex. nih.gov

Cation–π Interactions : The electron-rich face of the phenyl ring can interact favorably with cationic residues like lysine (B10760008) or arginine.

Amino-Aromatic Interactions : The amino group can interact with the face of an aromatic ring, a common stabilizing interaction in proteins. rutgers.edu The stability of such interactions is influenced by the distance between the interacting rings.

The combination of a hydrogen-bonding amino group and an aromatic ring capable of π-interactions creates a powerful pharmacophore for molecular recognition.

Although this compound itself does not have a chiral center, the introduction of substituents on the pyrrolidine ring (at positions 3, 4, or 5) would create stereoisomers. Biological systems, such as enzymes and receptors, are chiral, meaning they can differentiate between stereoisomers. acs.org This often results in one enantiomer or diastereomer having significantly higher activity, better selectivity, or a different pharmacological profile than the others. unipa.itacs.org

For example, studies on hydantoin (B18101) derivatives have shown a clear preference in binding affinity for one stereoisomer over another at the 5-HT₇ receptor. acs.org Similarly, the stereochemistry of fentanyl analogues can lead to dramatic differences in pharmacological properties, including potency and efficacy. wikipedia.org Therefore, if derivatives of this compound were to be developed, controlling the stereochemistry would be a critical aspect of optimizing their therapeutic potential.

The electronic nature of substituents on the phenyl ring dictates the ring's reactivity and interaction potential. Electron-withdrawing groups, like the fluorine atom, decrease the electron density of the aromatic ring, influencing its ability to participate in π-stacking and other electronic interactions. tandfonline.com Conversely, electron-donating groups would increase the electron density.

The relative orientation, or co-planarity, between the pyrrolidinone ring and the phenyl ring is also important. While there is a single bond connecting these two rings, rotation is possible. However, steric hindrance from the ortho-fluorine atom may restrict this rotation, favoring a specific conformation. This preferred three-dimensional arrangement is often the "bioactive conformation" required for optimal binding to a target. Studies have shown that the ability of aromatic groups to participate in π-type interactions is crucial for molecular recognition and catalytic activity. acs.org

In Silico Approaches to Drug Design and Optimization

In silico—or computational—methods are indispensable tools in modern drug discovery, allowing for the rapid and cost-effective evaluation of chemical compounds. nih.gov These approaches can be used to predict how this compound and its analogues might behave, guiding the synthesis of more potent and selective molecules.

Key in silico techniques include:

Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound, docking studies could reveal how the amino and fluoro groups interact with specific amino acids in a binding pocket, providing a rationale for its observed activity. Docking simulations can rationalize biological results by showing key interactions, such as hydrogen bonds and aromatic stacking. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a set of analogues, a QSAR model could predict the activity of new, unsynthesized derivatives.

Pharmacophore Modeling : This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. A pharmacophore model for this compound class would highlight the critical spatial relationship between the amino group, the fluorine atom, and the pyrrolidinone scaffold.

ADMET Prediction : Computational tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov This helps in the early identification of candidates with poor pharmacokinetic profiles, saving time and resources.

By using these computational approaches, researchers can refine the structure of this compound to enhance its desired properties, an approach that has proven successful in the development of various therapeutic agents. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

While specific molecular docking studies for this compound are not extensively detailed in available literature, the methodology has been widely applied to structurally related pyrrolidinone derivatives. For instance, docking studies on pyrrolidinone analogs have been used to rationalize their anti-inflammatory activity by examining their binding affinity within the active sites of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net Similarly, research on other pyrrolidine derivatives has demonstrated a significant correlation between molecular docking scores and inhibitory activity against various enzymes. nih.gov For this compound, docking simulations would be instrumental in identifying potential biological targets and elucidating the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Studies on similar compounds have highlighted the importance of interactions with specific amino acid residues, which could be predicted for the title compound. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are fundamental in ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.gov

For the pyrrolidine class of compounds, SAR studies have been crucial in optimizing biological activity. unipa.it For example, SAR analyses of 1H-pyrrolo[3,2-c]quinolines revealed that specific substitutions on the pyrrolidine ring were beneficial for affinity to the 5-HT6 receptor. nih.gov Likewise, studies on pyrrolidine pentamines as inhibitors of aminoglycoside acetyltransferase have shown that modifications at various positions on the scaffold have distinct effects on inhibitory properties. nih.govnih.gov

A QSAR study for this compound would involve synthesizing a series of analogs with varied substituents on the phenyl and pyrrolidinone rings. By correlating the physicochemical properties of these analogs with their measured biological activity, a predictive QSAR model could be developed. This model would be invaluable for designing new derivatives with enhanced potency and selectivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes of ligands and proteins, the stability of ligand-protein complexes, and the influence of solvent.

MD simulations have been effectively used to study related compounds. For example, simulations of 1H-pyrrolo[3,2-c]quinolines helped determine the quality and stability of a salt bridge formed with the 5-HT6 and D3 receptors. nih.gov In another study, MD simulations of a pyrrolidinone analog provided insights into its dynamic behavior within enzyme active sites. researchgate.net Furthermore, MD simulations are integral to developing and validating force field parameters for fluorinated amino acids, which is relevant given the fluorine atom in the title compound. nih.gov For this compound, MD simulations could be employed to assess the stability of its docked pose within a target's binding site, analyze the dynamics of key molecular interactions, and provide a more accurate estimation of binding free energy.

Density Functional Theory (DFT) Calculations (HOMO-LUMO, MEP)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are particularly useful for determining molecular geometries, electronic properties, and reactivity parameters. Key outputs include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.gov The MEP provides a map of the electrostatic potential on the molecule's surface, indicating regions that are rich or deficient in electrons and thus prone to electrophilic or nucleophilic attack. DFT studies have been performed on various molecules containing pyrrolidine or aminophenyl moieties. For instance, DFT was used to analyze the structure, MEP, and frontier molecular orbitals of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. tandfonline.com In other research, DFT calculations have been used to study tautomerization processes and optimize molecular structures of related heterocyclic compounds. researchgate.netnih.gov

For this compound, DFT calculations would provide fundamental insights into its electronic characteristics. The results would help predict its reactivity, stability, and the nature of its intermolecular interactions.

Table 1: Predicted Electronic Properties from DFT Calculations

ParameterDescriptionHypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies (ELUMO - EHOMO)4.4 eV
Dipole Moment Measure of the net molecular polarity3.5 D

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT analysis. The energy gap suggests the molecule's relative reactivity.

Prediction of Molecular Interactions and Binding Affinities

Predicting the specific molecular interactions between a ligand and its target is a cornerstone of computational drug design. These predictions, often derived from molecular docking and MD simulations, are crucial for understanding the basis of binding affinity and selectivity. The primary types of interactions include hydrogen bonds, hydrophobic interactions, ionic bonds (salt bridges), and π-stacking.

Studies on related inhibitors have successfully mapped these interactions. For example, analysis of inhibitors targeting Pteridine reductase 1 identified key hydrogen bonds and hydrophobic contacts responsible for binding. researchgate.net Similarly, research on PARP1/PARP2 inhibitors detailed the formation of hydrogen bonds with specific glycine (B1666218) residues and potential salt bridges. mdpi.com The presence of the aromatic ring and the fluorine atom in this compound suggests that π-type interactions and halogen bonds could also play a significant role in its binding to a biological target. acs.org Computational prediction of its binding affinity (e.g., in kcal/mol) would allow for its ranking against other potential inhibitors before undertaking costly experimental synthesis and testing. nih.gov

Table 2: Potential Molecular Interactions for this compound

Interaction TypePotential Functional Group Involved
Hydrogen Bond Donor Amino group (-NH2)
Hydrogen Bond Acceptor Carbonyl oxygen (C=O), Fluorine atom (-F)
Hydrophobic Interactions Phenyl ring, Pyrrolidinone ring methylene (B1212753) groups
π-Stacking Phenyl ring
Halogen Bond Fluorine atom (-F)

Ligand-based and Structure-based Drug Design Strategies

Drug design strategies are broadly categorized as either ligand-based or structure-based. nih.gov

Ligand-based drug design (LBDD) is employed when the 3D structure of the biological target is not known. It relies on the knowledge of other molecules that bind to the target. Techniques like QSAR and pharmacophore modeling are central to LBDD, helping to identify the key chemical features required for biological activity. nih.gov

Structure-based drug design (SBDD) utilizes the known 3D structure of the target protein or enzyme, typically determined through X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for the rational design of inhibitors using methods like molecular docking to fit ligands into the target's binding site. SBDD has been successfully used to develop inhibitors based on the pyrrolidine scaffold, such as novel TNF-α inhibitors derived from pyrrolidine-2,5-diones. nih.govsemanticscholar.org

This compound serves as an excellent starting point for both strategies. Using LBDD, a pharmacophore model could be built based on it and other known active compounds. With SBDD, the compound could be docked into various known protein structures to identify potential targets and then optimized to improve its fit and binding affinity, ultimately guiding the synthesis of more potent and selective therapeutic agents.

Advanced Research Perspectives

Development of Novel Pyrrolidinone Scaffolds with Enhanced Selectivity

The development of new therapeutic agents hinges on achieving high selectivity for the intended biological target to maximize efficacy and minimize off-target effects. The pyrrolidinone scaffold offers significant advantages in this pursuit due to its inherent stereochemistry and conformational flexibility. nih.govresearchgate.net Medicinal chemists are actively designing novel pyrrolidinone-based structures that can be "locked" into specific conformations through the strategic placement of substituents, thereby enhancing their binding affinity and selectivity for target proteins. nih.gov

A key strategy involves constraining a flexible pharmacophore within the more rigid pyrrolidine (B122466) ring. For instance, researchers successfully designed a novel class of human β3-adrenergic receptor (β3-AR) agonists by incorporating the typically acyclic ethanolamine (B43304) core, crucial for agonist activity, into a pyrrolidinone structure. nih.govresearchgate.net This modification not only maintained the functional potency for the human β3 receptor but also significantly improved selectivity against other ancillary targets. nih.govresearchgate.net This approach also has the benefit of eliminating potential oxidative metabolites that can form from the cleavage of the N-C bond in the more flexible ethanolamine chain. nih.govresearchgate.net

Further research has demonstrated that the stereogenicity of the carbon atoms in the pyrrolidinone ring is a critical factor. nih.govresearchgate.net The spatial orientation of different substituents can lead to vastly different biological profiles, as the specific three-dimensional arrangement dictates how the molecule fits into the binding site of enantioselective proteins. nih.govresearchgate.net By carefully controlling these stereochemical and inductive factors, scientists can fine-tune the puckering of the pyrrolidinone ring to optimize its pharmacological efficacy and selectivity. nih.gov This precise structural control allows for the exploration of the pharmacophore space in three dimensions, a crucial element for successful ligand-target interactions. nih.govresearchgate.net

Multi-target Drug Design Based on Pyrrolidinone Core

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer, inflammation, and neurodegenerative disorders, which involve multiple pathological pathways. nih.govforbes.com This has led to a paradigm shift towards multi-target drug design, where a single molecule is engineered to interact with several biological targets simultaneously. forbes.comebi.ac.uk This "master key" approach can offer superior therapeutic efficacy and a reduced risk of drug resistance compared to single-target agents or combination therapies. forbes.com

The pyrrolidinone core serves as an excellent foundation for creating these multi-target-directed ligands (MTDLs). nih.govnih.gov Its versatile structure allows for the incorporation of different pharmacophores required to bind to distinct targets. nih.gov

A notable example is the development of pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents. ebi.ac.uk These compounds were designed to simultaneously inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. ebi.ac.uk Similarly, researchers have synthesized novel 2-pyrrolidone-fused derivatives that act as potent inhibitors of multiple receptor tyrosine kinases, specifically Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ), which are critical in tumor-induced angiogenesis. nih.gov Molecular modeling of these compounds showed a binding mode similar to existing drugs but with tighter interactions within the ATP-binding site of VEGFR-2. nih.gov

This strategy relies on a knowledge-based approach, where pharmacophores from selective ligands for different targets are integrated into a single molecular scaffold, such as the pyrrolidinone ring. nih.gov

Combinatorial Chemistry Approaches in Pyrrolidinone Synthesis

To accelerate the discovery of new drug leads, researchers are increasingly turning to combinatorial chemistry. This high-throughput approach makes it possible to prepare vast libraries containing thousands to millions of structurally related compounds in a single, systematic process. wikipedia.orgnih.gov These libraries can then be rapidly screened for biological activity, dramatically increasing the efficiency of drug discovery. nih.gov

The "split and pool" (or split-mix) synthesis method is a cornerstone of combinatorial chemistry, particularly well-suited for the pyrrolidinone scaffold. wikipedia.orgnih.gov In this technique, a solid support, typically in the form of polymer beads, is divided into multiple portions. nih.gov Each portion is reacted with a different chemical building block. Afterwards, all the portions are pooled and mixed, then split again for the next reaction cycle with a new set of building blocks. wikipedia.orgnih.gov This process allows for the exponential generation of a diverse range of compounds. wikipedia.org

This strategy has been successfully applied to create large, encoded libraries of mercaptoacyl pyrrolidines. nih.gov By screening such a library for angiotensin-converting enzyme (ACE) inhibitory activity, researchers were able to identify a lead compound with more potent in vitro activity than captopril, a widely used ACE inhibitor. nih.gov The use of solid-phase supports simplifies the synthetic process by facilitating the isolation of products and allowing the use of excess reagents to drive reactions to completion. wikipedia.orgnih.gov This combination of a versatile scaffold like pyrrolidinone and the power of combinatorial synthesis provides a robust platform for identifying and optimizing novel therapeutic agents. nih.gov

Future Directions in Pyrrolidinone-based Therapeutic Agent Discovery

The pyrrolidine ring is firmly established as a "privileged scaffold" in medicinal chemistry and will continue to be a cornerstone of future drug discovery efforts. acs.orgnih.gov Its prevalence in FDA-approved drugs underscores its importance and utility. nih.gov The future of pyrrolidinone-based therapeutics will likely focus on several key areas, leveraging the scaffold's unique properties to address complex diseases.

A major direction is the continued exploration of pyrrolidine derivatives for a wide spectrum of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and neuroprotective agents. frontiersin.orgnih.gov The inherent three-dimensionality and favorable physicochemical properties, such as enhanced aqueous solubility, make the pyrrolidinone motif ideal for designing molecules with optimized pharmacokinetic profiles. nih.govpharmablock.com

The development of novel hybrid molecules represents another exciting frontier. frontiersin.org By combining the pyrrolidinone core with other known bioactive heterocyclic structures, researchers aim to create new chemical entities with synergistic or multi-target activities, potentially leading to more effective treatments for complex diseases. frontiersin.orgnih.gov

Furthermore, advances in synthetic methodology will play a crucial role. The adoption of modern techniques like microwave-assisted organic synthesis (MAOS) and continuous flow protocols is enabling the rapid, scalable, and environmentally friendly production of chiral pyrrolidine libraries. nih.govrsc.org These efficient methods allow chemists to build and screen diverse collections of compounds more quickly, accelerating the journey from initial concept to a potential drug candidate. rsc.org As our understanding of disease biology deepens, the versatility of the pyrrolidinone scaffold will continue to provide a rich foundation for designing the next generation of innovative medicines. frontiersin.org

Interactive Data Tables

on Pyrrolidinone Scaffolds

Research AreaStrategyKey Findings & ExamplesCited Sources
Enhanced Selectivity Constraining flexible pharmacophores within the rigid pyrrolidinone ring.Development of β3-adrenergic receptor agonists with improved selectivity and metabolic stability. nih.govresearchgate.net
Multi-target Design Fusing pyrrolidone with other structures to hit multiple kinase receptors.Creation of dual VEGFR-2/PDGFRβ inhibitors for anti-angiogenesis therapy. nih.gov
Combinatorial Synthesis Using the "split and pool" method on solid supports to create large compound libraries.Identification of a potent angiotensin-converting enzyme (ACE) inhibitor from a library of mercaptoacyl pyrrolidines. nih.gov
Future Directions Combining the pyrrolidinone core with other bioactive heterocyclic structures.Designing hybrid molecules to achieve synergistic effects or multi-target activity against complex diseases. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one, and how are reaction conditions optimized?

  • Synthesis Strategies :

  • Step 1 : Fluorination of precursor aromatic rings (e.g., using Selectfluor or DAST) to introduce the fluorine atom at the 2-position of the phenyl ring .
  • Step 2 : Formation of the pyrrolidin-2-one ring via cyclization or coupling reactions. For example, a Buchwald-Hartwig amination may be employed to introduce the amino group at the 5-position of the phenyl ring .
  • Optimization : Reaction parameters (temperature: 80–120°C, solvent: DMF/THF, catalyst: Pd(OAc)₂) significantly affect yield and purity. Kinetic studies using HPLC or GC-MS are recommended for monitoring intermediate stability .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry of fluorine and amino groups (e.g., 1^1H NMR: δ 6.8–7.2 ppm for aromatic protons; 19^{19}F NMR: δ -110 to -120 ppm for C-F) .
  • Mass Spectrometry : HRMS for molecular formula validation (e.g., [M+H]⁺ at m/z 208.08 for C₁₀H₁₀FN₂O) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for pyrrolidinone ring conformation and fluorine positioning .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Screening Workflow :

  • In vitro enzyme inhibition : Test against kinases or proteases due to the pyrrolidinone scaffold’s affinity for ATP-binding pockets .
  • Cellular assays : Cytotoxicity profiling (MTT assay) and metabolic stability studies (e.g., liver microsomes) to assess pharmacokinetic potential .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic and steric properties compared to other halogens?

  • Comparative Analysis :

  • Electronic Effects : Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility in polar solvents (logP reduction by ~0.5 vs. chloro analogs) .
  • Steric Impact : Fluorine’s small atomic radius minimizes steric hindrance, improving binding to compact active sites (e.g., kinase domains) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism in hepatic CYP450 enzymes, extending half-life in vivo .

Q. What mechanisms explain contradictory bioactivity data across studies?

  • Resolution Strategies :

  • Assay Conditions : Variability in buffer pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO vs. PEG) can alter compound ionization and aggregation .
  • Target Selectivity : Off-target effects may arise due to the pyrrolidinone ring’s flexibility. Use SPR (surface plasmon resonance) to validate binding specificity .
  • Data Normalization : Cross-reference IC₅₀ values with positive controls (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Approach :

  • Docking Studies : Use Schrödinger Glide or AutoDock Vina to model binding poses in kinase domains (e.g., EGFR or CDK2). Focus on hydrogen bonds between the amino group and catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the pyrrolidinone ring under physiological conditions .
  • QSAR Models : Corrogate substituent effects (e.g., fluorine vs. methyl) on inhibitory potency using partial least squares regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.